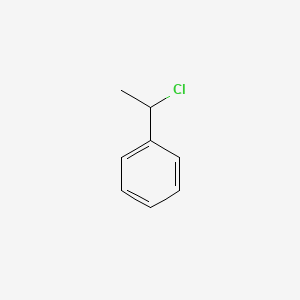

(1-Chloroethyl)benzene

概要

説明

It is a colorless to light yellow liquid with a molecular weight of 140.61 g/mol . This compound is characterized by the presence of a chlorine atom attached to an ethyl group, which is further bonded to a benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances .

準備方法

Synthetic Routes and Reaction Conditions

(1-Chloroethyl)benzene can be synthesized through several methods. One common method involves the reaction of styrene with hydrogen chloride (HCl) in the presence of a catalyst. The reaction proceeds via the formation of a chloronium ion intermediate, which then undergoes rearrangement to form this compound .

Another method involves the hydrochlorination of ethylbenzene. This reaction typically occurs in the liquid phase and requires the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of ethylbenzene using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

化学反応の分析

Nucleophilic Substitution Reactions

(S)-(1-Chloroethyl)benzene undergoes both SN1 and SN2 mechanisms depending on reaction conditions:

SN1 Mechanism

-

Step 1 : Heterolytic cleavage of the C-Cl bond generates a planar secondary carbocation intermediate and chloride ion .

-

Step 2 : Nucleophiles (e.g., CN⁻, H₂O) attack the carbocation. With sodium cyanide, this produces (S)-1-cyanoethylbenzene :

SN2 Mechanism

In polar aprotic solvents, direct backside displacement occurs, retaining stereochemistry.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), (S)-(1-Chloroethyl)benzene undergoes β-elimination via the E2 mechanism to form styrene :

This reaction is reversible; hydrochlorination of styrene with HCl regenerates the compound .

Hydrolysis and Stability

The compound hydrolyzes in aqueous environments:

-

Acidic Hydrolysis : Forms acetophenone via carbocation intermediacy.

-

Basic Hydrolysis : Produces 1-phenylethanol and NaCl under reflux.

| Condition | Product | Byproduct | Mechanism |

|---|---|---|---|

| H⁺/H₂O | Acetophenone | HCl | SN1 |

| OH⁻/H₂O (reflux) | 1-Phenylethanol | NaCl | SN2 |

Thermodynamic Data

The equilibrium between (1-chloroethyl)benzene and styrene + HCl has been studied:

| Reaction | ΔH° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| Styrene + HCl → this compound | -55.6 ± 7.1 | Liquid phase, 25°C |

This exothermic enthalpy favors product formation under standard conditions .

科学的研究の応用

Chemical Synthesis

(1-Chloroethyl)benzene is an important intermediate in organic synthesis. It is used to produce various chemical compounds through different reactions:

- Alkylation Reactions : It serves as an alkylating agent in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for producing substituted aromatic compounds.

- Synthesis of Pharmaceuticals : The compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives can be found in various therapeutic agents.

- Polymer Chemistry : this compound is used in the production of polymers through copolymerization reactions. This application is particularly relevant in creating specialty polymers with tailored properties.

Material Science

Recent studies have highlighted the use of this compound as a solvent or reagent in the development of advanced materials:

- Metal-Organic Frameworks (MOFs) : Research indicates that this compound can be utilized as a solvent in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .

- Catalytic Processes : The compound has been explored as a substrate in catalytic reactions, particularly those involving transition metals. These processes can lead to the formation of valuable chemical intermediates and products .

Environmental Applications

This compound has been investigated for its role in environmental remediation techniques:

- Activated Carbon Treatment : Case studies demonstrate that this compound can be effectively removed from contaminated groundwater using activated carbon technologies. This method shows significant reductions in concentration levels, highlighting its potential for environmental cleanup .

- Bioremediation : There is ongoing research into the biodegradation of this compound by specific microbial strains. Understanding the pathways through which these microbes metabolize the compound can enhance bioremediation strategies for chlorinated solvents .

作用機序

The mechanism of action of (1-Chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the ethyl group is a good leaving group, making the compound reactive towards nucleophiles. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product .

類似化合物との比較

Similar Compounds

Chlorobenzene (C6H5Cl): Similar to (1-Chloroethyl)benzene but lacks the ethyl group.

Benzyl Chloride (C6H5CH2Cl): Contains a benzyl group instead of an ethyl group.

Ethylbenzene (C8H10): Similar structure but lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an ethyl group attached to the benzene ring. This combination makes it highly reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

(1-Chloroethyl)benzene, also known as 1-chloroethylbenzene or ethyl chlorobenzene, is an aromatic compound with the chemical formula C₈H₉Cl. It has garnered attention in various fields due to its potential biological activities, particularly in toxicology and environmental science. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential health impacts.

This compound is characterized by a chloroethyl group attached to a benzene ring. Its structure can be represented as follows:

This compound is primarily used in industrial applications, including as a solvent and in the synthesis of other chemicals. Its low water solubility and higher solubility in organic solvents make it suitable for various chemical processes.

Toxicological Profile

The biological activity of this compound has been studied primarily through its toxicological effects on living organisms. Key findings include:

- Acute Toxicity : Studies indicate that this compound exhibits acute toxicity in laboratory animals. The median lethal dose (LD50) values vary depending on the route of exposure, with oral administration showing significant toxicity levels .

- Chronic Exposure Effects : Chronic exposure to this compound may lead to adverse health effects, including neurotoxicity and immunotoxicity. Research has shown that prolonged exposure can impair immune function and increase susceptibility to infections .

- Carcinogenic Potential : While definitive evidence linking this compound to carcinogenicity is limited, some studies suggest that structurally related compounds exhibit carcinogenic properties. Ongoing research aims to clarify its potential risks in this regard .

The biological mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Metabolic Activation : The compound is metabolized in the liver, where it can form reactive metabolites that interact with cellular macromolecules, potentially leading to toxicity .

- Oxidative Stress : Evidence suggests that exposure may induce oxidative stress, resulting in cellular damage and inflammation .

Case Studies

Several case studies have highlighted the biological implications of this compound exposure:

- Industrial Exposure : A study involving workers exposed to this compound showed elevated levels of biomarkers indicating liver damage and oxidative stress compared to a control group .

- Environmental Impact : Research assessing the presence of this compound in environmental samples revealed its persistence in soil and water, raising concerns about ecological toxicity and bioaccumulation in wildlife .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 2-Chloroethylbenzene | 10025 | 0.91 | Contains a chloromethyl group instead of chloroethyl. |

| 1-Chloropropylbenzene | 611-19-8 | 0.88 | Different alkyl chain affects reactivity. |

| Ethylbenzene | 100-41-4 | 0.85 | Lacks chlorine; simpler structure affects properties. |

This comparison illustrates how variations in substituents influence the biological activity and applications of these compounds.

特性

IUPAC Name |

1-chloroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLWADFFABIGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870747 | |

| Record name | (1-Chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-65-1 | |

| Record name | 1-Phenylethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CHLOROETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (1-Chloroethyl)benzene in polymer synthesis?

A: this compound acts as an effective initiator in cationic polymerization reactions. [, , , ] This means it can initiate the chain growth process, leading to the formation of polymers.

Q2: Can you elaborate on the specific role of this compound in living cationic polymerization?

A: Research indicates that this compound, in conjunction with SnCl4 and 2,6-di-tert-butylpyridine, facilitates the living cationic polymerization of styrene. [, ] This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This control stems from the ability to minimize undesirable side reactions, like chain termination or chain transfer, resulting in predictable and uniform polymer chains. []

Q3: Are there any limitations to using this compound as an initiator?

A: While effective, employing this compound as an initiator necessitates careful control of reaction conditions. [] The absence of 2,6-di-tert-butylpyridine, for example, can lead to a broader molecular weight distribution in the resulting polystyrene, indicating less control over the polymerization process. []

Q4: Beyond styrene, are there other monomers this compound can polymerize?

A: Yes, research demonstrates the successful use of this compound/SnCl4/2,6-di-tert-butylpyridine system for synthesizing ABA triblock copolymers composed of styrene and p-methylstyrene. [] This highlights the versatility of this compound in facilitating the creation of more complex polymer architectures.

Q5: Are there studies on the structural properties of this compound?

A: Yes, research utilizing Infrared (IR) and Raman spectroscopy alongside computational methods has been conducted to analyze the structural characteristics of this compound. [] This type of research helps to understand the molecule's vibrational modes and electronic structure, which can further inform its reactivity and behavior in chemical reactions.

Q6: How does the structure of this compound relate to its reactivity?

A: Studies have explored the chemoselectivity of methylation reactions involving compounds with both aldehyde and ketone functional groups. [] While not directly focusing on this compound, the research elucidates how the presence of specific reagents can influence the reactivity of different functional groups, providing insights into potential reaction pathways involving this compound and its derivatives.

Q7: Beyond polymerization, are there other applications of this compound?

A: this compound serves as a reactant in asymmetric electrocarboxylation with carbon dioxide (CO2). [] Metal-Organic Frameworks (MOFs) with amino groups act as catalysts in this process, converting this compound into optically active 2-phenylpropionic acid. [] This highlights the potential of this compound in producing valuable chiral compounds relevant to various chemical industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。